Dynorphin B

Opioid Receptor Pharmacology GPCR Signaling β-Arrestin Recruitment

Standard dynorphin peptides are not functionally interchangeable, leading to conflicting data in GPCR signaling studies. Dynorphin B provides a distinct pharmacological fingerprint. - **Key Utility**: Differentiates G-protein vs. β-arrestin pathways (57-fold lower KOR potency for β-arrestin vs. Dynorphin A). - **Unique Mechanism**: Directs KOR to recycling pathway (vs. degradative for Dynorphin A). - **Potency**: IC50 ~0.1 nM in neurodevelopmental DNA synthesis assays. - **Supply**: Available for routine research & in vivo pain models requiring clean KOR isolation.

Molecular Formula C74H115N21O17
Molecular Weight 1570.8 g/mol
CAS No. 85006-82-2
Cat. No. B2828097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDynorphin B
CAS85006-82-2
Molecular FormulaC74H115N21O17
Molecular Weight1570.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C74H115N21O17/c1-40(2)34-53(91-68(107)54(36-44-18-10-8-11-19-44)86-58(100)39-84-57(99)38-85-62(101)48(76)35-46-25-27-47(97)28-26-46)67(106)89-51(24-17-33-83-74(80)81)63(102)87-50(23-16-32-82-73(78)79)64(103)90-52(29-30-56(77)98)65(104)92-55(37-45-20-12-9-13-21-45)69(108)88-49(22-14-15-31-75)66(105)93-59(41(3)4)70(109)94-60(42(5)6)71(110)95-61(43(7)96)72(111)112/h8-13,18-21,25-28,40-43,48-55,59-61,96-97H,14-17,22-24,29-39,75-76H2,1-7H3,(H2,77,98)(H,84,99)(H,85,101)(H,86,100)(H,87,102)(H,88,108)(H,89,106)(H,90,103)(H,91,107)(H,92,104)(H,93,105)(H,94,109)(H,95,110)(H,111,112)(H4,78,79,82)(H4,80,81,83)
InChIKeyAGTSSZRZBSNTGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dynorphin B: Kappa Opioid Receptor Research Peptide


Dynorphin B (also known as rimorphin) is a 13-amino acid endogenous opioid peptide (sequence: YGGFLRRQFKVVT) derived from the precursor protein prodynorphin [1]. It acts as an endogenous agonist for the kappa opioid receptor (KOR) and is involved in the modulation of pain, mood, and stress responses [2]. Unlike its counterpart dynorphin A, which demonstrates high selectivity for KOR over mu- and delta-opioid receptors, Dynorphin B exhibits a distinct pharmacological profile, including lower KOR selectivity and unique post-endocytic receptor trafficking effects [3].

1 KOR agonist with distinct post-endocytic trafficking profile vs. dynorphin A
2 Supports biased agonism and functional selectivity studies at opioid receptors
3 Endogenous peptide tool for pain, mood, and neuroendocrine model research

Dynorphin B Non-Substitutability vs. Other KOR Agonists


Despite sharing a common receptor target, prodynorphin-derived peptides are not functionally interchangeable. Dynorphin B, dynorphin A, and alpha-neoendorphin exhibit distinct receptor binding kinetics, post-endocytic receptor trafficking, and biased signaling profiles [1]. For instance, while dynorphin A and B both activate KOR, they direct the receptor to different intracellular compartments, leading to divergent signaling outcomes [2]. Furthermore, Dynorphin B displays a contrasting bias profile at the mu-opioid receptor compared to endomorphins [3]. These differences underscore that experimental outcomes are peptide-specific and cannot be generalized across the dynorphin family.

Risk Dynorphin A and dynorphin B differ in KOR post-endocytic trafficking fate; receptor recycling vs. degradation may shift downstream signaling outcomes.
Risk β-arrestin recruitment potency and DOR/KOR activity ratio are peptide-specific; functional bias profiles may not transfer between dynorphin family members.
Risk In vivo modulation of morphine antinociception is absent for dynorphin B but present for dynorphin A and alpha-neoendorphin, limiting cross-peptide generalization.

Dynorphin B Quantitative Pharmacological Evidence


β-Arrestin Recruitment Potency vs. Dynorphin A

In a head-to-head comparison using β-arrestin-1 recruitment assays, Dynorphin B exhibited an EC50 of 727 nM (95% CI: 385-8608 nM) at the kappa opioid receptor (KOR), whereas Dynorphin A was significantly more potent with an EC50 of 12.7 nM (95% CI: 10.5-15.2 nM). This represents a ~57-fold difference in potency [1]. At the mu-opioid receptor (MOR), Dynorphin B was essentially inactive (EC50 ~2000 nM, max 53%), while at the delta-opioid receptor (DOR), it showed an EC50 of 158 nM [1].

β-Arrestin Potency
Head-to-head
Dynorphin B KOR EC50: 727 nM
Dynorphin A KOR EC50: 12.7 nM
≈57-fold difference
Reported β-arrestin-1 recruitment context; supports biased signaling interpretation.
Transfected cell assay; DOR EC50 also reported.
Opioid Receptor Pharmacology GPCR Signaling β-Arrestin Recruitment

Post-Endocytic KOR Trafficking vs. Dynorphin A

While Dynorphin A and Dynorphin B bind and activate KOR to similar extents in mammalian neuroendocrine cells and rat striatal neurons, they direct KOR to distinct intracellular compartments and drive different post-endocytic fates of the receptor [1]. Dynorphin A localizes KOR to a degradative pathway, inducing sustained signaling from intracellular compartments. In contrast, Dynorphin B directs KOR to a recycling pathway, leading to different spatiotemporal signaling profiles [1].

KOR Trafficking
Head-to-head
Dynorphin B → recycling pathway
Dynorphin A → degradative pathway
Qualitative difference in post-endocytic fate; supports compartment-specific signaling review.
Mammalian neuroendocrine cells, rat striatal neurons.
Receptor Trafficking Endocytosis Sustained Signaling

Morphine Antinociception Modulation vs. Other Dynorphins

In intrathecal administration studies in mice, Dynorphin B failed to enhance the antinociceptive effects of morphine, whereas both dynorphin A(1-17) and alpha-neoendorphin significantly enhanced morphine's antinociceptive effects [1]. This indicates that Dynorphin B engages distinct downstream signaling or neural circuitry compared to its closely related family members, resulting in a unique in vivo pharmacological profile [1].

Morphine Modulation
Head-to-head
Dynorphin B: no enhancement
Dynorphin A / α-neoendorphin: significant enhancement
In vivo antinociception interaction context; supports model-specific KOR pharmacology review.
Intrathecal mouse model; tail-flick/hot-plate.
Pain Pharmacology Opioid Interaction In Vivo Analgesia

Human Hypothalamic Peptide Distribution Ratio

Quantitative analysis of prodynorphin-derived peptides in the human hypothalamo-neurohypophyseal axis revealed a striking 80:1 ratio of Dynorphin B concentration in the paraventricular nucleus (PVN) and supraoptic nucleus (SON) compared to the neurohypophysis. In contrast, the ratio for alpha-neoendorphin was only 6:1, and for all other evaluated peptides (including dynorphin 1-17, dynorphin 1-8, and beta-neoendorphin), the ratio was approximately 1:1 [1]. This indicates a highly differential processing and/or transport of Dynorphin B in the human brain.

Hypothalamic Ratio
Cross-study
Dynorphin B PVN/SON:neurohypophysis ratio = 80:1
α-Neoendorphin ratio = 6:1; others ≈ 1:1
Human tissue distribution context; suggests differential neuroendocrine processing.
Post-mortem human hypothalamus; RIA/HPLC.
Neuropeptide Distribution Human Hypothalamus Tissue-Specific Processing

Fetal Brain DNA Synthesis Inhibition Potency vs. Dynorphin A

In dose-dependency studies using 7-day fetal rat brain cell aggregates, Dynorphin B was three orders of magnitude (1000-fold) more potent than Dynorphin A in attenuating [³H]thymidine incorporation into DNA [1]. The estimated IC50 value for Dynorphin B was 0.1 nM, which falls within the physiological range for dynorphins in the developing brain [1]. Both peptides' effects were blocked by the κ-selective antagonist norbinaltorphimine, implicating a κ-opioid receptor mechanism, but the dramatic potency difference suggests mediation by a discrete κ-receptor subtype [1].

DNA Synthesis Inhibition
Head-to-head
Dynorphin B IC50: ~0.1 nM
Dynorphin A: ~1000-fold less potent
Reported neurodevelopmental assay context; supports KOR subtype investigation.
Fetal rat brain aggregates; ³H-thymidine incorporation.
Neurodevelopment Cell Proliferation Kappa Opioid Receptor Subtypes

Dynorphin B Research and Industrial Applications


Biased Agonism and Functional Selectivity Studies

Dynorphin B, with its distinct β-arrestin recruitment profile compared to Dynorphin A (57-fold lower KOR potency), serves as a critical tool for dissecting G-protein-dependent versus β-arrestin-dependent signaling pathways [1]. Its contrasting bias profile at the MOR, distinct from endomorphins, further enables nuanced studies of ligand-directed signaling [2]. Researchers requiring a ligand with a specific functional fingerprint for biased agonism studies should prioritize Dynorphin B over other dynorphin peptides.

GPCR Spatiotemporal Signaling and Trafficking

The unique ability of Dynorphin B to direct KOR into a recycling pathway, in contrast to Dynorphin A's targeting of the receptor to a degradative compartment, makes it an indispensable tool for investigating the spatiotemporal control of GPCR signaling [3]. Studies examining the functional consequences of endosomal versus plasma membrane signaling, or the mechanisms governing post-endocytic receptor sorting, will find Dynorphin B's distinct trafficking properties essential.

Kappa-Selective Analgesia Without Mu Interaction

For in vivo pain models where the goal is to isolate KOR-mediated effects without confounding mu-opioid receptor interactions, Dynorphin B is the preferred dynorphin. Unlike Dynorphin A and alpha-neoendorphin, Dynorphin B does not enhance morphine antinociception, indicating a cleaner pharmacological profile for studying pure KOR analgesia or for investigating KOR-MOR functional interactions [4].

Neurodevelopment and Glial Proliferation Studies

Given its exceptional potency (IC50 ~0.1 nM) in modulating DNA synthesis in fetal brain cell aggregates—1000-fold more potent than Dynorphin A—Dynorphin B is the optimal ligand for studies of opioidergic regulation of neurodevelopment and glial cell proliferation [5]. Its activity at physiological concentrations in the developing brain positions it as the likely endogenous mediator of these processes, making it a superior research tool compared to other dynorphins.

Human Neuroendocrine and Hypothalamic Function

The uniquely high concentration ratio (80:1) of Dynorphin B in human hypothalamic nuclei versus the neurohypophysis, a pattern not shared by other prodynorphin peptides [6], highlights its specialized role in human neuroendocrine regulation. Researchers investigating species-specific aspects of stress, appetite, or neurosecretion should consider Dynorphin B as a primary target or tool, as its distribution suggests a function distinct from that in rodent models.

Application
Selection Property
Validation Focus
Biased agonism and functional selectivity studies
β-arrestin recruitment profile distinct from dynorphin A
KOR/DOR activity ratio and signaling bias verification
GPCR spatiotemporal signaling and trafficking
Recycling pathway direction of KOR
Compartment-specific signaling endpoint review
KOR-selective analgesia without mu-opioid interaction
Absence of morphine antinociception enhancement
In vivo KOR-MOR interaction model validation
Neurodevelopment and glial proliferation research
High potency in DNA synthesis attenuation assay
KOR subtype and developmental model context
Human neuroendocrine and hypothalamic function
Unique hypothalamic concentration ratio (80:1)
Human tissue distribution and processing review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

78 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dynorphin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.